N-benzyl-5-(isobutyrylamino)-N-methyl-2-piperazin-1-ylnicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-5-(isobutyrylamino)-N-methyl-2-piperazin-1-ylnicotinamide, also known as BIM-8, is a chemical compound that has been extensively studied for its potential therapeutic applications. BIM-8 is a piperazine derivative that has been shown to have a high affinity for the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction.

Applications De Recherche Scientifique

Antidiabetic Properties

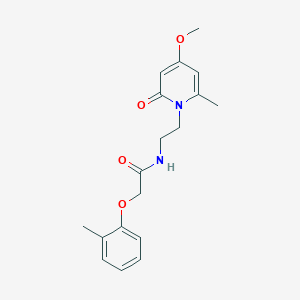

N-benzyl-5-(isobutyrylamino)-N-methyl-2-piperazin-1-ylnicotinamide and its derivatives have shown potential in the treatment of diabetes. Piperazine derivatives, including those with benzyl groups, have been identified as potent antidiabetic agents. For instance, in a study focusing on imidazoline derivatives, a related compound, 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine, demonstrated significant antidiabetic activity mediated by an increase in insulin secretion. This indicates the potential therapeutic application of piperazine derivatives in diabetes management (Le Bihan et al., 1999).

Antiviral and Antimicrobial Activities

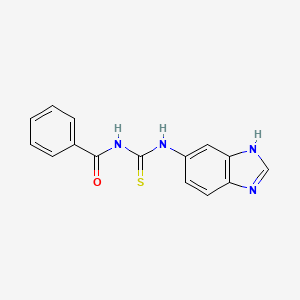

Piperazine derivatives have also been explored for their antiviral and antimicrobial properties. For example, a study on urea and thiourea derivatives of piperazine doped with febuxostat revealed that certain compounds exhibited promising antiviral and antimicrobial activities. This suggests the potential of piperazine derivatives, including this compound, in the development of new antiviral and antimicrobial agents (Reddy et al., 2013).

Antineoplastic Properties

Research has also explored the antineoplastic properties of piperazine derivatives. In a study on the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, piperazine derivatives were found to be key metabolites. This highlights the potential role of piperazine derivatives, including this compound, in cancer therapy, particularly in the treatment of chronic myelogenous leukemia (Gong et al., 2010).

Neuropharmacological Applications

Piperazine derivatives have been studied for their potential neuropharmacological applications. In research focusing on dopamine D3 receptor ligands, piperazine compounds demonstrated significant affinity and selectivity, suggesting their potential utility in the treatment of neurological disorders (Leopoldo et al., 2002).

Mécanisme D'action

Target of Action

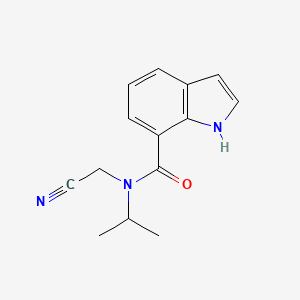

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

For example, tryptamine, a derivative of indole, can induce the release of serotonin to modulate gastrointestinal motility .

Result of Action

Indole derivatives are known to have a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

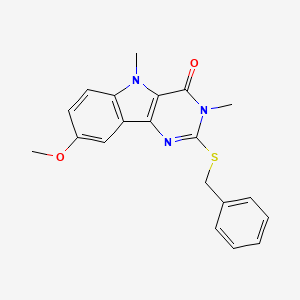

2-benzylsulfanyl-8-methoxy-3,5-dimethylpyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c1-22-16-10-9-14(25-3)11-15(16)17-18(22)19(24)23(2)20(21-17)26-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUNUHKGKGUJGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2405055.png)

![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-cyclopropylpyrrolidin-2-one](/img/structure/B2405056.png)

![2-(4-methoxyphenyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2405057.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2405058.png)

![6-(3-methoxypropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2405060.png)

![Methyl 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylate](/img/structure/B2405061.png)

![N-(3,4-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2405067.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2405070.png)

![N-(2,6-dichlorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide](/img/structure/B2405071.png)

![4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2405076.png)